molecular formula C11H5F3 B12085684 1,3-Diethynyl-5-(trifluoromethyl)benzene

1,3-Diethynyl-5-(trifluoromethyl)benzene

Cat. No.: B12085684
M. Wt: 194.15 g/mol
InChI Key: FFGWVQDPWWWGDE-UHFFFAOYSA-N
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Description

1,3-Diethynyl-5-(trifluoromethyl)benzene: is an organic compound with the molecular formula C11H5F3 and a molecular weight of 194.15 g/mol It is characterized by the presence of two ethynyl groups and a trifluoromethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

1,3-Diethynyl-5-(trifluoromethyl)benzene can be synthesized through various methods. One common approach involves the Sonogashira coupling reaction , where an aryl halide reacts with an alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction typically occurs under mild conditions and produces the desired compound with high yield .

Industrial Production Methods:

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

1,3-Diethynyl-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the ethynyl groups to ethylene or ethane derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or lithium diisopropylamide.

Major Products:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alkanes.

Scientific Research Applications

1,3-Diethynyl-5-(trifluoromethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Diethynyl-5-(trifluoromethyl)benzene involves its interaction with specific molecular targets. The ethynyl groups can participate in click chemistry reactions, forming stable triazole rings. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable component in drug design .

Comparison with Similar Compounds

    1,3-Diethynylbenzene: Lacks the trifluoromethyl group, resulting in different chemical properties.

    1,3,5-Tris(trifluoromethyl)benzene: Contains three trifluoromethyl groups, leading to increased electron-withdrawing effects.

Uniqueness:

1,3-Diethynyl-5-(trifluoromethyl)benzene is unique due to the combination of ethynyl and trifluoromethyl groups on the benzene ring. This combination imparts distinct reactivity and stability, making it a versatile compound for various applications .

Properties

Molecular Formula

C11H5F3

Molecular Weight

194.15 g/mol

IUPAC Name

1,3-diethynyl-5-(trifluoromethyl)benzene

InChI

InChI=1S/C11H5F3/c1-3-8-5-9(4-2)7-10(6-8)11(12,13)14/h1-2,5-7H

InChI Key

FFGWVQDPWWWGDE-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC(=CC(=C1)C(F)(F)F)C#C

Origin of Product

United States

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